8-Hydroxy-7-methylguanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

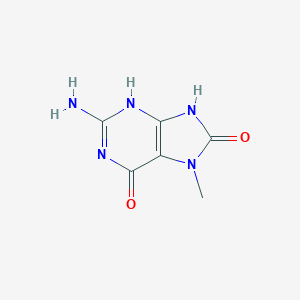

8-hydroxy-7-methylguanine is an oxopurine that is guanine with an oxo group at position 8 and a methyl substituent at position 7. It has a role as a metabolite. It is an oxopurine and a member of 2-aminopurines. It derives from a guanine.

This compound is a natural product found in Trypanosoma brucei with data available.

Applications De Recherche Scientifique

Role in DNA Repair Mechanisms

8h7mGua is recognized for its inhibitory effects on poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. Research indicates that 8h7mGua exhibits a stronger inhibitory action compared to its precursor, 7-methylguanine (7mGua). The IC50 values for 8h7mGua are approximately four times lower than those for 7mGua, highlighting its efficiency in binding to the PARP active site due to an additional hydrogen bond with the Glu988 catalytic residue . This selectivity suggests that 8h7mGua could be leveraged as a targeted therapeutic agent in cancer treatments, particularly where PARP inhibitors are indicated.

Biomarker for Oxidative Stress

The compound serves as a valuable biomarker for oxidative stress, which is implicated in various diseases including cancer and cardiovascular disorders. Studies have shown significant increases in urinary levels of 8-OH-dG (a related compound) following exposure to environmental toxins such as asbestos, indicating its utility in assessing oxidative damage . The simultaneous measurement of urinary 8-OH-dG and 8-OH-Gua can provide insights into the oxidative status of individuals and aid in evaluating the risk of diseases associated with oxidative stress .

Cancer Research and Therapeutics

Given its role in DNA repair and oxidative stress, 8h7mGua has potential applications in cancer research. It is suggested that compounds like 8h7mGua may be useful in developing new cancer therapies that exploit their ability to inhibit DNA repair pathways selectively. In animal studies, treatment regimens involving related compounds have shown promising results without significant adverse effects, suggesting a favorable safety profile for further exploration .

Measurement and Analysis Techniques

Advancements in analytical techniques have enhanced the ability to measure 8h7mGua levels accurately. High-performance liquid chromatography (HPLC) methods have been developed for detecting this compound alongside other nucleobases, providing a comprehensive approach to studying nucleic acid modifications . These methods facilitate research into the metabolic pathways involving 8h7mGua and its role as a biomarker.

Case Study: Environmental Exposure

Research conducted on mice exposed to X-rays demonstrated significant increases in serum levels of 8-OH-Gua post-exposure, reinforcing its role as a biomarker for oxidative stress induced by environmental agents .

Case Study: Dietary Influence

A study investigating the impact of diet on oxidative stress found that mice on vitamin-deficient diets exhibited elevated levels of urinary 8-OH-dG over time, suggesting dietary antioxidants may mitigate oxidative damage linked to compounds like 8h7mGua .

Data Table: Summary of Applications

Propriétés

Numéro CAS |

1688-85-3 |

|---|---|

Formule moléculaire |

C6H7N5O2 |

Poids moléculaire |

181.15 g/mol |

Nom IUPAC |

2-amino-7-methyl-1,9-dihydropurine-6,8-dione |

InChI |

InChI=1S/C6H7N5O2/c1-11-2-3(9-6(11)13)8-5(7)10-4(2)12/h1H3,(H4,7,8,9,10,12,13) |

Clé InChI |

VHPXSVXJBWZORQ-UHFFFAOYSA-N |

SMILES |

CN1C2=C(NC1=O)N=C(NC2=O)N |

SMILES isomérique |

CN1C2=C(NC(=NC2=O)N)NC1=O |

SMILES canonique |

CN1C2=C(NC(=NC2=O)N)NC1=O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.